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Compound of Interest

Compound Name: Anticancer agent 114

Cat. No.: B15140658 Get Quote

PF-114 demonstrates high selectivity for the ABL kinase while exhibiting significantly less

activity against a broad range of other kinases, a feature designed to improve its safety profile

compared to less selective inhibitors like ponatinib.[1][3] The selectivity of PF-114 was

evaluated in a cell-free enzymatic assay against a panel of 337 kinases. The following tables

summarize the inhibitory activity of PF-114 against its primary target, BCR-ABL and its

mutants, as well as key off-target kinases.

Table 1: Inhibitory Activity of PF-114 against BCR-ABL and its Mutants

Kinase Target IC50 (nM) Notes

BCR-ABL (wild-type) < 1
Potent inhibition of the native

kinase.

BCR-ABL T315I < 1
Strong activity against the

gatekeeper mutation.

BCR-ABL E255K Not specified

PF-114 has been shown to be

effective against this and other

clinically relevant mutations.

BCR-ABL Y253F Not specified

PF-114 has been shown to be

effective against this and other

clinically relevant mutations.

Table 2: Off-Target Kinase Activity of PF-114
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A screening of 337 kinases at a 100 nM concentration of PF-114 revealed its high selectivity.

The results are categorized by the residual activity of the kinases in the presence of the

inhibitor.

Residual Activity Off-Target Kinases Identified

<1%

ABL1, ABL1(E255V), ABL1(M351T),

ABL1(T315I), ARG, DDR1, DDR2, KIT,

PDGFRA, PDGFRB

1-10%
BLK, CSF1R, FLT3, FMS, FRK, HCK, LCK, LYN

A, LYN B, SRC, YES1

10-50%
BMX, BTK, CSK, FGR, FYN B, ITK, PTK6, SIK,

TEC, TXK

Signaling Pathways and Mechanism of Action
PF-114 is an ATP-competitive inhibitor that targets the kinase domain of BCR-ABL. By blocking

the autophosphorylation of BCR-ABL, it effectively shuts down the downstream signaling

pathways that drive the proliferation and survival of CML cells. The key signaling cascades

inhibited by PF-114 include the PI3K/AKT/ERK1/2 and JAK/STAT3/5 pathways. This inhibition

leads to the dephosphorylation of downstream effector proteins like CrkL, G1 cell cycle arrest,

and ultimately, apoptosis.
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Caption: BCR-ABL signaling pathway and the inhibitory action of PF-114.

Experimental Protocols
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The characterization of PF-114's kinase selectivity profile involves a series of biochemical and

cell-based assays.

Biochemical Kinase Assay (Cell-Free)
This assay is crucial for determining the direct inhibitory effect of PF-114 on a wide range of

purified kinases.

Objective: To quantify the inhibitory potency (e.g., IC50) of PF-114 against a panel of kinases.

General Protocol:

Kinase Reaction Setup: A reaction mixture is prepared containing the purified kinase, a

suitable substrate (often a generic peptide), and ATP (radiolabeled or modified for detection).

Compound Addition: PF-114 is added to the reaction mixture at various concentrations. A

control with no inhibitor (DMSO vehicle) is also included.

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific

duration to allow for substrate phosphorylation.

Reaction Termination: The kinase reaction is stopped, typically by adding a stop solution

(e.g., EDTA).

Detection: The amount of phosphorylated substrate is quantified. This can be done through

various methods, such as measuring radioactivity, using phosphospecific antibodies, or

employing fluorescence-based detection systems.

Data Analysis: The percentage of kinase activity inhibition is calculated for each

concentration of PF-114 relative to the control. IC50 values are then determined by fitting the

data to a dose-response curve.

Cell-Based Proliferation Assay (XTT)
This assay assesses the effect of PF-114 on the viability and proliferation of cancer cell lines.

Objective: To determine the cytotoxic and anti-proliferative effects of PF-114 on BCR-ABL-

positive and negative cell lines.
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Protocol:

Cell Seeding: Cells (e.g., K562, Ba/F3 expressing BCR-ABL) are seeded into 96-well plates

at a predetermined density and allowed to adhere overnight.

Compound Treatment: The cells are treated with a range of concentrations of PF-114.

Control wells receive only the vehicle (DMSO).

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) under

standard cell culture conditions (37°C, 5% CO2).

XTT Reagent Addition: The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-

5-Carboxanilide) reagent, combined with an electron-coupling agent, is added to each well.

Incubation with Reagent: The plates are incubated for an additional 2-4 hours. During this

time, metabolically active (viable) cells reduce the XTT tetrazolium salt to a soluble formazan

dye.

Absorbance Reading: The absorbance of the formazan product is measured using a

microplate reader at a wavelength of approximately 450 nm.

Data Analysis: The absorbance values are proportional to the number of viable cells. The

percentage of cell viability is calculated for each drug concentration relative to the untreated

control, and GI50 (concentration for 50% growth inhibition) values are determined.

Western Blot Analysis
This technique is used to detect changes in the phosphorylation status of proteins within the

BCR-ABL signaling pathway following treatment with PF-114.

Objective: To confirm the on-target effect of PF-114 by observing the dephosphorylation of

BCR-ABL and its downstream substrates like CrkL and STAT5.

Protocol:

Cell Lysis: Cells treated with PF-114 are harvested and lysed to extract total cellular proteins.
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Protein Quantification: The protein concentration of the lysates is determined using a

standard method (e.g., BCA assay).

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium

dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g.,

PVDF or nitrocellulose).

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in

TBST) to prevent non-specific antibody binding.

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for

the phosphorylated and total forms of the target proteins (e.g., anti-phospho-CrkL, anti-

CrkL).

Secondary Antibody Incubation: After washing, the membrane is incubated with a

horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary

antibody.

Detection: The protein bands are visualized by adding an HRP substrate that produces a

chemiluminescent signal, which is then captured on X-ray film or with a digital imager.
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Step 1: High-Throughput Screening
(Biochemical Assay)

Large Kinase Panel (e.g., 337 kinases)
Test PF-114 at a single high concentration (e.g., 100 nM)

Step 2: Potency Determination
(Biochemical Assay)

Determine IC50 values for 'hit' kinases
(those showing significant inhibition in Step 1)

Step 3: Cellular Activity Confirmation
(Cell-Based Assays)

Use cell lines dependent on target kinase (e.g., K562)
Measure effects on proliferation (XTT), apoptosis, and

signaling (Western Blot)

Step 4: In Vivo Efficacy
(Animal Models)

Test in murine models of Ph+ leukemia
Evaluate survival and tumor burden
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Caption: General experimental workflow for determining kinase inhibitor selectivity.

Conclusion
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PF-114 is a highly selective and potent inhibitor of the BCR-ABL tyrosine kinase, including the

clinically significant T315I mutant. Its narrow kinase selectivity profile, as determined by

extensive biochemical and cellular assays, suggests a lower potential for off-target effects

compared to broader-spectrum inhibitors. The detailed experimental protocols outlined in this

guide provide a framework for the continued investigation and development of targeted kinase

inhibitors. The strong preclinical data supports the clinical evaluation of PF-114 as a valuable

therapeutic option for patients with resistant Philadelphia chromosome-positive leukemias.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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